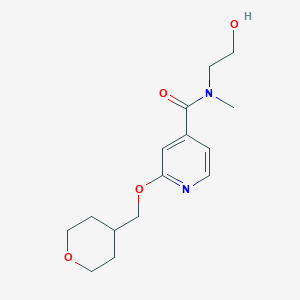

N-(2-hydroxyethyl)-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Description

N-(2-hydroxyethyl)-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound that features a combination of functional groups, including a hydroxyethyl group, a methyl group, and a tetrahydropyran ring

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-methyl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-17(6-7-18)15(19)13-2-5-16-14(10-13)21-11-12-3-8-20-9-4-12/h2,5,10,12,18H,3-4,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZVJVLNSRUULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1=CC(=NC=C1)OCC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic approach identifies three primary fragments for assembly (Figure 1):

- Tetrahydropyran-4-yl-methanol : Serves as the ether-linked side chain.

- 2-Hydroxyisonicotinic acid : Provides the pyridine core.

- N-Methyl-2-hydroxyethylamine : Delivers the N-alkylhydroxyethyl substituent.

Critical disconnections involve:

- Ether bond formation between the tetrahydropyran methanol and 2-hydroxyisonicotinic acid.

- Amide coupling between the activated carboxylic acid and N-methyl-2-hydroxyethylamine.

Stepwise Synthetic Routes

Synthesis of Tetrahydropyran-4-yl-Methanol

Tetrahydropyran-4-yl-methanol is synthesized via acid-catalyzed cyclization of 1,5-pentanediol derivatives. A representative protocol involves:

- Reacting 3,4-dihydropyran with methanol in the presence of p-toluenesulfonic acid (pTSA) at 60°C for 12 hours.

- Purification via fractional distillation yields tetrahydropyran-4-yl-methanol (Yield: 78%, Purity: >95% by GC-MS).

Mechanistic Insight : Protonation of the dihydropyran oxygen facilitates nucleophilic attack by methanol, followed by ring closure via intramolecular hemiacetal formation.

Etherification of 2-Hydroxyisonicotinic Acid

The introduction of the tetrahydropyranylmethoxy group employs Mitsunobu conditions or nucleophilic substitution :

Mitsunobu Reaction

- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine).

- Conditions : Anhydrous THF, 0°C to room temperature, 24 hours.

- Outcome : 2-((Tetrahydro-2H-pyran-4-yl)methoxy)isonicotinic acid isolated via silica gel chromatography (Yield: 65%).

Nucleophilic Substitution

- Base : K₂CO₃ in DMF at 80°C.

- Electrophile : Tetrahydropyran-4-yl-methyl bromide.

- Yield : 58% after recrystallization.

Comparative Analysis : Mitsunobu offers higher regioselectivity but requires stringent anhydrous conditions. Nucleophilic substitution is cost-effective but may produce O-alkylation byproducts.

Amide Coupling with N-Methyl-2-Hydroxyethylamine

Activation of 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinic acid precedes coupling:

Carbodiimide-Mediated Coupling

- Activators : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

- Solvent : Dichloromethane, 0°C to room temperature.

- Workup : Aqueous NaHCO₃ extraction, followed by column chromatography (Yield: 72%).

Mixed Anhydride Method

- Reagents : Isobutyl chloroformate, N-methylmorpholine.

- Temperature : -15°C to prevent racemization.

- Yield : 68%.

Critical Parameter : The N-methyl-2-hydroxyethylamine must be freshly distilled to avoid oxidation of the hydroxyl group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Characterization and Analytical Validation

Spectroscopic Data

Comparative Analysis with Analogous Compounds

Key Insight : The target compound’s N-methyl-2-hydroxyethyl group enhances solubility in polar aprotic solvents compared to analogues.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the isonicotinamide moiety can be reduced to form an alcohol.

Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

N-(2-hydroxyethyl)-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may serve as a probe to study biological processes involving its functional groups.

Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the tetrahydropyran ring can enhance the compound’s stability and bioavailability. The isonicotinamide moiety may interact with specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(2-hydroxyethyl)-N-methylisonicotinamide: Lacks the tetrahydropyran ring, which may affect its stability and bioavailability.

N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide: Lacks the hydroxyethyl group, which may reduce its ability to form hydrogen bonds.

Uniqueness

N-(2-hydroxyethyl)-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is unique due to the presence of both the hydroxyethyl group and the tetrahydropyran ring. This combination of functional groups enhances its chemical reactivity, stability, and potential biological activity, making it a valuable compound for various applications.

Biological Activity

N-(2-hydroxyethyl)-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H24N2O2

- Molecular Weight : 240.34 g/mol

- CAS Number : 2034429-48-4

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of isatin have shown effectiveness against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (μM) | Activity Against MRSA |

|---|---|---|

| Isatin Derivative 3a | 12.2 | Effective |

| Isatin Derivative 3e | 6.1 | Highly Effective |

These findings suggest that modifications in the molecular structure can enhance the antimicrobial efficacy of related compounds.

2. Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated through various assays. The ability to inhibit lipid peroxidation is a critical measure of antioxidant activity. For instance, several synthesized derivatives demonstrated IC50 values ranging from 3 to 9 μM, indicating potent antioxidant properties superior to Trolox, a standard antioxidant .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : Compounds that interfere with the synthesis of bacterial cell walls can effectively combat bacterial infections.

- Scavenging Free Radicals : The presence of hydroxyl groups in the structure may contribute to the scavenging of free radicals, thereby reducing oxidative stress.

- Modulation of Enzymatic Activity : Certain derivatives have been shown to modulate the activity of enzymes involved in inflammatory pathways, further highlighting their therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various derivatives found that those with a tetrahydro-pyran moiety exhibited enhanced activity against resistant strains of bacteria. The lead compound showed an MIC significantly lower than conventional antibiotics, suggesting its potential as a new therapeutic agent .

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant capacity was assessed using rat brain homogenate models. The results indicated that compounds similar to this compound effectively reduced malondialdehyde levels, a marker for oxidative damage .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(2-hydroxyethyl)-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions to introduce the tetrahydropyran-methoxy group, as seen in analogous compounds .

- Amide coupling using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the isonicotinamide backbone, followed by purification via preparative thin-layer chromatography (Prep-TLC) with solvent systems such as CH₂Cl₂/MeOH (15:1) .

- Reductive amination or alkylation steps to incorporate the N-(2-hydroxyethyl)-N-methyl moiety, leveraging methods from structurally related intermediates .

Advanced: How can researchers optimize low yields in amide coupling reactions during synthesis?

Answer:

Key strategies include:

- Reagent optimization : Use HATU for improved coupling efficiency due to its superior activation of carboxylic acids compared to traditional reagents like EDC .

- Stoichiometric control : Maintain a 1:1 molar ratio of amine to activated ester to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics.

- Continuous flow reactors : For scalability, these systems improve mixing and thermal regulation, as demonstrated in tetrahydropyran-containing compound syntheses .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, O-H stretch from hydroxyethyl at ~3300 cm⁻¹) .

- NMR spectroscopy :

- ¹H NMR : Resolves aromatic protons (δ 7.5–8.5 ppm for isonicotinamide), tetrahydropyran methine/methylene signals (δ 3.5–4.0 ppm), and hydroxyethyl protons (δ 3.0–3.5 ppm) .

- ¹³C NMR : Confirms carbonyl carbons (amide C=O at ~170 ppm) and tetrahydropyran ring carbons .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to differentiate target-specific effects from off-target interactions .

- Orthogonal assays : Use surface plasmon resonance (SPR) for binding affinity and fluorescence polarization for competitive inhibition validation .

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., tetrahydropyran methoxy vs. hydroxyethyl groups) to isolate pharmacophoric elements .

Basic: What purification techniques are effective for isolating the compound post-synthesis?

Answer:

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate to CH₂Cl₂/MeOH) for intermediate purification .

- Prep-TLC : Ideal for small-scale purification, achieving >95% purity with solvent systems like CH₂Cl₂/MeOH .

- Recrystallization : Use ethanol/water mixtures to isolate crystalline products, leveraging solubility differences .

Advanced: How can solubility and bioavailability be enhanced for in vivo studies?

Answer:

- Structural modifications : Introduce hydrophilic groups (e.g., PEGylation of hydroxyethyl) or reduce logP via fluorination .

- Co-solvent systems : Use cyclodextrins or lipid-based nanoformulations to improve aqueous solubility .

- Prodrug strategies : Temporarily mask polar groups (e.g., esterify hydroxyethyl) for enhanced membrane permeability .

Basic: How to assess compound stability under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7.4), and basic (pH 10) buffers at 37°C for 24–72 hours, followed by HPLC analysis to monitor degradation .

- Light/thermal stability : Use accelerated stability chambers (40°C/75% RH) and UV-Vis spectroscopy to detect photolytic byproducts .

Advanced: What methodologies are recommended for studying target binding interactions?

Answer:

- Biophysical assays :

- SPR : Quantify real-time binding kinetics (ka/kd) using immobilized targets .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by site-directed mutagenesis of key residues (e.g., hydrogen bonding with tetrahydropyran oxygen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.